![molecular formula C14H18N4O3S B2718107 Ethyl 2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)propanoate CAS No. 922081-33-2](/img/structure/B2718107.png)
Ethyl 2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of hexahydroquinoline, which is a type of heterocyclic compound. Hexahydroquinolines are known to exhibit a wide range of biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it might involve a multicomponent reaction, such as the Hantzsch reaction, which is commonly used for the synthesis of hexahydroquinoline derivatives .Molecular Structure Analysis
The compound contains a hexahydroquinoline core, which is a nitrogen-containing six-membered ring fused with a cyclohexanone ring . It also has a triazolo group attached to the quinazolinone ring, and a thioester group attached to the propanoate moiety.Scientific Research Applications
Synthesis and Antimicrobial Activity
Researchers have synthesized a series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines starting from related ethyl compounds. These compounds were evaluated for their antimicrobial activity, showing the potential for development as antimicrobial agents (El‐Kazak & Ibrahim, 2013).
Efficient Synthesis of Heterocyclic Compounds
Another study outlines an efficient synthesis of 5-ethoxyoxazoles and oxazolo[3,2-c]quinazolines via aza-Wittig reaction, highlighting a method for creating these complex molecules with potential applications in pharmaceuticals and organic materials (Huang, Nie, & Ding, 2009).
Antimicrobial Evaluation of Novel Compounds
The preparation and antimicrobial evaluation of novel compounds with potential as anti-infectives for the urinary tract were also reported. These compounds, related in structure to oxolinic acid, demonstrate the ongoing search for new antimicrobial agents (Sanna et al., 1990).
Novel Heterocyclic Derivatives with Antimicrobial Activity
The reactivity of certain compounds has been explored to synthesize novel quinazoline derivatives showing significant antimicrobial activity. This research underlines the potential of these compounds in developing new antimicrobial therapies (El-Hashash et al., 2011).
Synthesis of Spiro[Benzo[h]-Quinazolin-5,1'-Cyclohexane] Derivatives
New 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]-quinazolin-5,1'-cyclohexane]-4(6H)-one derivatives have been synthesized, exhibiting high anti-monoamine oxidase and antitumor activity. This indicates their potential application in treating diseases related to monoamine oxidase activity and cancer (Markosyan et al., 2015).
Mechanism of Action
properties
IUPAC Name |
ethyl 2-[(5-oxo-6,7,8,9-tetrahydro-4H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c1-3-21-12(20)8(2)22-14-17-16-13-15-11(19)9-6-4-5-7-10(9)18(13)14/h8H,3-7H2,1-2H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIFZGXUYQBJSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C2N1C3=C(CCCC3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)propanoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.